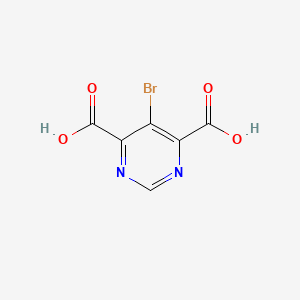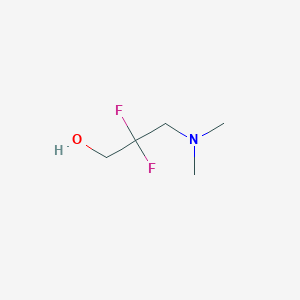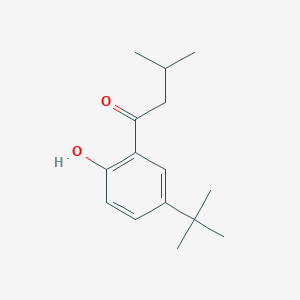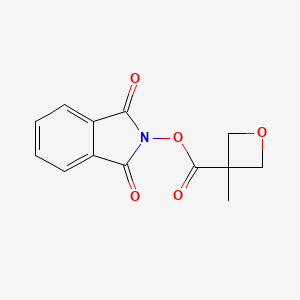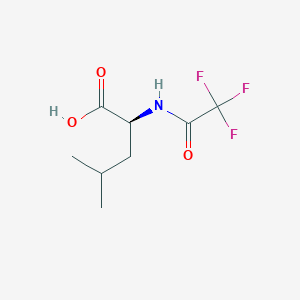
Trifluoracetyl-L-leucin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoracetyl-L-leucin, also known as N-(Trifluoroacetyl)-L-leucine, is a derivative of the amino acid leucine. It is characterized by the presence of a trifluoroacetyl group attached to the amino group of leucine. This modification imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trifluoracetyl-L-leucin typically involves the reaction of L-leucine with trifluoroacetic anhydride. The reaction is carried out in an organic solvent such as dichloromethane, under mild conditions. The trifluoroacetic anhydride reacts with the amino group of L-leucine, forming the trifluoroacetyl derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Trifluoracetyl-L-leucin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce amino alcohols .
Scientific Research Applications
Trifluoracetyl-L-leucin has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving protein modification and enzyme inhibition.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Trifluoracetyl-L-leucin involves its interaction with specific molecular targets. The trifluoroacetyl group can modify the activity of enzymes by binding to their active sites. This modification can inhibit or enhance the enzyme’s activity, depending on the nature of the interaction. The compound can also affect cellular pathways by altering the function of proteins involved in signal transduction .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-leucine: Similar in structure but with an acetyl group instead of a trifluoroacetyl group.
Trifluoroacetyl-L-valine: Another trifluoroacetylated amino acid, but with valine instead of leucine.
Uniqueness
Trifluoracetyl-L-leucin is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous .
Properties
Molecular Formula |
C8H12F3NO3 |
|---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoic acid |
InChI |
InChI=1S/C8H12F3NO3/c1-4(2)3-5(6(13)14)12-7(15)8(9,10)11/h4-5H,3H2,1-2H3,(H,12,15)(H,13,14)/t5-/m0/s1 |
InChI Key |
NTPXJGMMHSVWMF-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C(F)(F)F |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


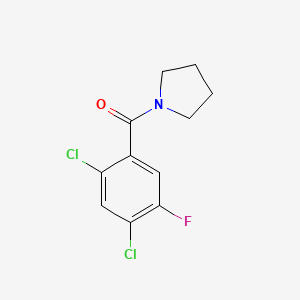
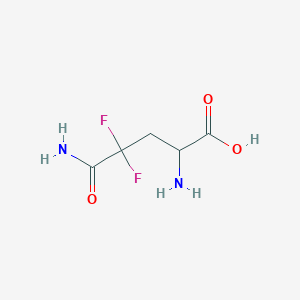
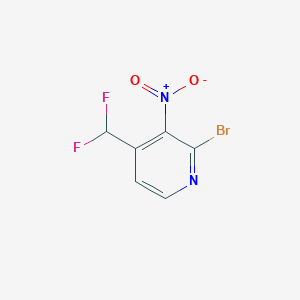
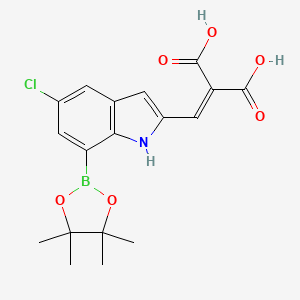
![2,3-dibromo-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13571675.png)
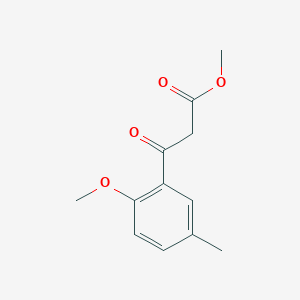
![{6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride](/img/structure/B13571689.png)
![ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13571698.png)
